2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide
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Description
2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide, also known by its CAS number 40023-11-8, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with the acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride to produce intermediates.
- Alkylation Reaction : The final compound is generated through an alkylation reaction involving the corresponding amines and the previously synthesized alkylating agents in a biphasic liquid-solid system using dry acetone and potassium carbonate.
Biological Activity
The biological activity of this compound has been evaluated primarily for its anticonvulsant properties.
Anticonvulsant Activity
In research studies, various derivatives of this compound have been tested for their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that:
- Activity Profile : Compounds similar to this compound showed significant anticonvulsant activity, particularly in the MES test.
- Toxicity Assessment : Acute neurological toxicity was assessed using the rotarod test, indicating that while some derivatives were effective, they also exhibited varying degrees of toxicity .
Structure-Activity Relationships (SAR)
The SAR studies highlighted the importance of specific substituents on the phenyl ring and their influence on anticonvulsant activity. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine was found to enhance activity.
- Binding Affinity : Some derivatives demonstrated moderate binding affinity to neuronal voltage-sensitive sodium channels, which is critical for their anticonvulsant effects .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Anticonvulsant Efficacy : A study evaluated a series of N-phenylacetamide derivatives, including those structurally related to this compound. It was found that certain derivatives exhibited protective effects against seizures at doses ranging from 100 mg/kg to 300 mg/kg in mice .
- Comparative Analysis : A comparative analysis of various chloro-substituted anilides revealed that compounds with trifluoromethyl groups exhibited superior anticonvulsant properties compared to their chloro counterparts .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Anticonvulsant Activity (MES) | Toxicity (Rotarod Test) | Binding Affinity (Sodium Channels) |
---|---|---|---|
2-Chloro-N-[1-(3-chlorophenyl)-ethyl]-N-methyl-acetamide | Effective at 100 mg/kg | Moderate | Moderate |
Related Derivative A | Effective at 300 mg/kg | Low | High |
Related Derivative B | Inactive | High | Low |
Properties
IUPAC Name |
2-chloro-N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-8(14(2)11(15)7-12)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDQSXJYKBGHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.